![molecular formula C5H11ClFNO3S B7452229 (2R)-Morpholin-2-ylmethanesulfonyl fluoride hcl](/img/structure/B7452229.png)
(2R)-Morpholin-2-ylmethanesulfonyl fluoride hcl
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Overview
Description
(2R)-Morpholin-2-ylmethanesulfonyl fluoride HCl is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and medicinal chemistry. This compound is also known as MSF, and it is a potent inhibitor of serine proteases, which are enzymes that play a vital role in various biological processes.
Mechanism of Action
(2R)-Morpholin-2-ylmethanesulfonyl fluoride HCl acts as a potent inhibitor of serine proteases by irreversibly binding to the active site of these enzymes. This binding prevents the protease from functioning, thereby inhibiting its activity.
Biochemical and Physiological Effects:
The inhibition of serine proteases by (2R)-Morpholin-2-ylmethanesulfonyl fluoride HCl has several biochemical and physiological effects. These effects include the inhibition of blood coagulation, the reduction of inflammation, and the prevention of tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-Morpholin-2-ylmethanesulfonyl fluoride HCl in lab experiments is its potent inhibitory activity against serine proteases. This property makes it an ideal tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its irreversibility, which makes it difficult to study the recovery of protease function after inhibition.
Future Directions
There are several future directions for the research on (2R)-Morpholin-2-ylmethanesulfonyl fluoride HCl. One potential direction is the development of more potent and selective inhibitors of serine proteases. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and inflammation. Additionally, the use of (2R)-Morpholin-2-ylmethanesulfonyl fluoride HCl in the study of protease function in complex biological systems, such as the human body, is an exciting area of future research.
Synthesis Methods
The synthesis of (2R)-Morpholin-2-ylmethanesulfonyl fluoride HCl can be achieved through several methods. One of the most commonly used methods involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base. The resulting product is then treated with hydrogen fluoride gas to obtain (2R)-Morpholin-2-ylmethanesulfonyl fluoride HCl.
Scientific Research Applications
(2R)-Morpholin-2-ylmethanesulfonyl fluoride HCl has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of biochemistry, where it is used as a tool to study the role of serine proteases in various biological processes.
properties
IUPAC Name |
[(2R)-morpholin-2-yl]methanesulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINBFGBFUZJFDT-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CS(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CS(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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